Cas no 1146902-08-0 ((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)

(3Z)-5-Fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one is a fluorinated indole derivative with a conjugated ketone moiety, exhibiting potential utility in medicinal chemistry and pharmaceutical research. Its structural features, including the 5-fluoro substitution and the (Z)-configured exocyclic double bond, contribute to its unique electronic and steric properties, which may enhance binding affinity in biological systems. The presence of the 4-methoxyphenyl group offers additional synthetic versatility for further functionalization. This compound is of interest as an intermediate in the development of kinase inhibitors or other targeted therapeutics due to its rigid, planar scaffold. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one structure
1146902-08-0 structure
Product name:(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
CAS No:1146902-08-0
MF:C17H12FNO3
MW:297.280488014221
MDL:MFCD27959857
CID:5549046

(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
    • MDL: MFCD27959857
    • Inchi: 1S/C17H12FNO3/c1-22-12-5-2-10(3-6-12)16(20)9-14-13-8-11(18)4-7-15(13)19-17(14)21/h2-9H,1H3,(H,19,21)
    • InChI Key: ZXKNDKPGZMPALD-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(F)C=C2)C(=CC(C2=CC=C(OC)C=C2)=O)C1=O

(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
OTAVAchemicals
3461012-250MG
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2,3-dihydro-1H-indol-2-one
1146902-08-0 95%
250MG
$175 2023-07-05
OTAVAchemicals
3461012-100MG
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2,3-dihydro-1H-indol-2-one
1146902-08-0 95%
100MG
$150 2023-07-05
OTAVAchemicals
3461012-500MG
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2,3-dihydro-1H-indol-2-one
1146902-08-0 95%
500MG
$200 2023-07-05
A2B Chem LLC
BA37956-500mg
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
1146902-08-0 95%
500mg
$423.00 2024-04-20
A2B Chem LLC
BA37956-100mg
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
1146902-08-0 95%
100mg
$367.00 2024-04-20
A2B Chem LLC
BA37956-250mg
(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
1146902-08-0 95%
250mg
$395.00 2024-04-20

Additional information on (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one

Research Brief on (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one (CAS: 1146902-08-0)

The compound (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one (CAS: 1146902-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in suppressing tumor growth in vitro and in vivo, with IC50 values in the nanomolar range for several cancer cell lines. The compound's unique structural features, including the fluoro-substituted indole core and methoxyphenyl ketone moiety, contribute to its high binding affinity and selectivity.

Mechanistic investigations have revealed that (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one acts through allosteric modulation of target proteins, disrupting protein-protein interactions critical for disease progression. Advanced crystallography studies have provided atomic-level insights into its binding mode, offering opportunities for structure-based optimization.

From a pharmaceutical development perspective, recent pharmacokinetic studies in animal models show favorable absorption and distribution profiles, though metabolic stability remains an area for improvement. Several research groups are currently exploring prodrug strategies and formulation approaches to enhance its bioavailability.

The compound's safety profile has been evaluated in preliminary toxicity studies, showing acceptable margins between therapeutic and toxic doses. However, comprehensive safety assessments in higher organisms are still ongoing as part of preclinical development programs.

Looking forward, (3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one represents a promising lead compound for multiple therapeutic areas. Its dual activity against both inflammatory and proliferative pathways makes it particularly interesting for complex diseases like rheumatoid arthritis and certain cancers. Further research is needed to fully elucidate its therapeutic potential and optimize its drug-like properties.

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